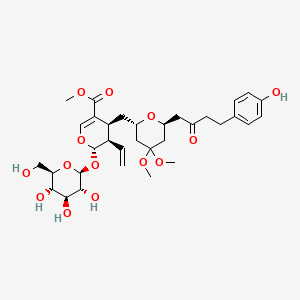
2h-1,6-Methano-1,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,6-Methano-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. It is a derivative of naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,6-Methano-1,7-naphthyridine can be achieved through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment. This method involves grinding the reactants in a mortar at room temperature for 5-7 minutes, yielding 1,2-dihydro[1,6]-naphthyridine derivatives in high yields (90-97%) .
Industrial Production Methods: the principles of green chemistry, such as solvent-free and catalyst-free synthesis, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2H-1,6-Methano-1,7-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the heterocyclic ring, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired product, but typically involve mild temperatures and neutral to slightly acidic pH .
Major Products: The major products formed from the reactions of this compound include various substituted naphthyridine derivatives. These derivatives can exhibit different biological activities and are of interest in medicinal chemistry .
Scientific Research Applications
2H-1,6-Methano-1,7-naphthyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown potential as an anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant agent . Additionally, it is used in diagnostics, agriculture, and industrial applications .
Mechanism of Action
The mechanism of action of 2H-1,6-Methano-1,7-naphthyridine involves its interaction with various molecular targets and pathways. For example, it has been identified as a novel scaffold for the inhibition of c-Met kinase, which is related to cancer activity. The compound can insert a cyclic urea pharmacophore into its skeleton, developing into a class II c-Met kinase inhibitor . This interaction disrupts the signaling pathways involved in cancer cell proliferation and survival.
Comparison with Similar Compounds
2H-1,6-Methano-1,7-naphthyridine is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other naphthyridine derivatives such as 1,6-naphthyridine and 1,8-naphthyridine. These compounds also exhibit diverse biological activities, including anticancer, antibacterial, antiviral, and antiproliferative properties . the specific interactions and mechanisms of action of this compound make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
395071-78-0 |
|---|---|
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3,10-diazatricyclo[5.3.1.03,8]undeca-1(11),5,7,9-tetraene |
InChI |
InChI=1S/C9H8N2/c1-2-7-4-8-6-11(3-1)9(7)5-10-8/h1-2,4-5H,3,6H2 |
InChI Key |
YBZBGLQEOQWCKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C3N1CC(=C2)N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)
![(2R,3R,4S,5S,6R)-2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13830019.png)
![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)

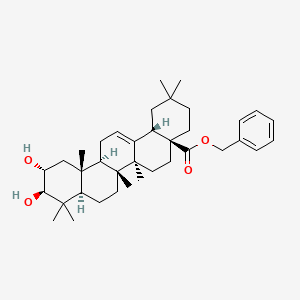

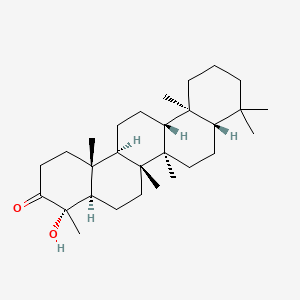

![ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)
![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)
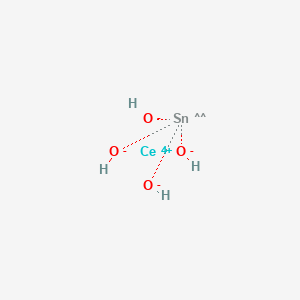
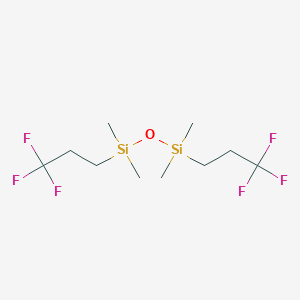
![1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene](/img/structure/B13830078.png)
